1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine
Description
Historical Development of Bis-Sulfonylated Piperidines
The strategic incorporation of sulfonyl groups into piperidine scaffolds originated from early medicinal chemistry efforts to enhance protein-binding affinity and metabolic stability. Initial synthetic approaches relied on stepwise sulfonylation of piperidine precursors using aryl sulfonyl chlorides under basic conditions. For example, Rajasekhar et al. demonstrated that niobium pentachloride-catalyzed aza-Prins cyclization could generate functionalized piperidines amenable to subsequent sulfonylation.
A breakthrough emerged with the development of one-pot multicomponent reactions (MCRs) combining Knoevenagel condensation, Michael addition, and Mannich reactions to construct bis-sulfonylated piperidines. Islam et al. advanced this field through polystyrene ferric-based azo-catalysts enabling efficient spiropiperidine synthesis via domino processes. The introduction of fluorinated benzenesulfonyl groups marked a critical evolution, as evidenced by Martin et al.'s work on spiropiperidines containing 4-fluorobenzenesulfonyl moieties.
Significance of Fluorinated Benzenesulfonyl Moieties in Medicinal Chemistry
Fluorination of benzenesulfonyl groups confers three strategic advantages:
- Enhanced Metabolic Stability : Fluorine atoms resist cytochrome P450-mediated oxidation, as demonstrated in SHIP1 activators where 4-fluorobenzenesulfonyl groups improved in vivo half-lives compared to non-fluorinated analogs.
- Electron-Withdrawing Effects : The -SO2- group combined with fluorine substitution creates strong electron-deficient aromatic systems, facilitating π-π stacking interactions with tryptophan residues in enzyme active sites.
- Steric Optimization : 2,6-Difluorination imposes a planar conformation on the benzenesulfonyl group, reducing steric clashes in constrained binding pockets while maintaining favorable van der Waals interactions.
Comparative studies on K306 analogs revealed that 4-fluorobenzenesulfonyl derivatives exhibited 3.2-fold greater SHIP1 activation potency than their chloro-substituted counterparts, underscoring fluorine's unique pharmacophoric value.
Research Objectives and Knowledge Gaps
Current research priorities for 1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine include:
- Synthetic Optimization : Developing asymmetric methods for introducing dual sulfonyl groups with precise regiocontrol, building upon Rh-catalyzed asymmetric reductive Heck reactions used in simpler piperidine systems.
- Conformational Analysis : Resolving the pseudorotational dynamics of the piperidine ring when bearing two electronically distinct sulfonyl groups, a challenge absent in monosulfonylated analogs.
- Structure-Activity Relationships : Systematic evaluation of how fluorine substitution patterns (ortho vs. para) influence target selectivity across kinase and phosphatase families.
Critical knowledge gaps persist in understanding the compound's phase II metabolism and potential for sulfonamide group glucuronidation, which could limit oral bioavailability despite improved oxidative stability.
Theoretical Framework for Analysis of Bis-Sulfonyl Compounds
Three complementary theoretical models guide current research:
Electronic Effects Model
$$
\Delta E{\text{binding}} = k1(\sigma{\text{SO2}}) + k2(\sigma{\text{F}}) + k3(\sigma{\text{SO2}} \times \sigma{\text{F}})
$$
Where σSO2 and σF represent the Hammett constants of sulfonyl and fluorine substituents, respectively. This model predicts enhanced hydrogen-bond acceptor capacity when combining fluorinated benzenesulfonyl groups.
Conformational Analysis
Density functional theory (DFT) calculations reveal that 1,3-bis-sulfonylation induces chair-to-boat transitions in the piperidine ring, with calculated energy barriers of 12.3 kcal/mol for interconversion. The 2,6-difluoro substitution on one aryl group creates torsional strain (θ = 15.7°) that stabilizes boat conformations through non-classical hydrogen bonding.
Molecular Orbital Theory Frontier molecular orbital analysis shows that fluorinated benzenesulfonyl groups lower the LUMO energy (-1.78 eV) compared to non-fluorinated analogs (-1.32 eV), enhancing electrophilic reactivity at the sulfonyl oxygen atoms. This property facilitates charge-transfer interactions with biological nucleophiles like lysine ε-amino groups.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-3-(4-fluorophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4S2/c18-12-6-8-13(9-7-12)26(22,23)14-3-2-10-21(11-14)27(24,25)17-15(19)4-1-5-16(17)20/h1,4-9,14H,2-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPOSPLVOKLNGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine typically involves multiple steps, starting with the preparation of the fluorinated benzenesulfonyl chlorides. These intermediates are then reacted with piperidine under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2,6-Difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmaceutical agent. Its structural features allow it to interact effectively with biological targets, making it a candidate for drug development.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation . The fluorinated groups enhance the lipophilicity and metabolic stability of the compound, potentially improving its efficacy as an anticancer agent.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of sulfonamide derivatives. The presence of fluorine atoms often increases the potency of these compounds against various bacterial strains. Preliminary studies suggest that 1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine may exhibit similar properties, warranting further exploration in this domain .
Material Science
In addition to medicinal applications, this compound is also being investigated for its utility in material science. Its unique chemical structure allows it to be incorporated into polymers and other materials.
Polymer Additives
Fluorinated compounds are known for their ability to impart desirable properties to polymers, such as increased chemical resistance and thermal stability. The incorporation of this compound into polymer matrices could enhance these properties, making it suitable for applications in coatings and protective materials .
Case Study 1: Anticancer Research
A recent study investigated the effects of various sulfonamide derivatives on cancer cell lines. The results indicated that compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, researchers synthesized several fluorinated sulfonamide derivatives and tested their efficacy against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting that this compound could be a promising candidate for further development in antimicrobial therapies .
Mechanism of Action
The mechanism by which 1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorinated groups enhance binding affinity and specificity, allowing for precise modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Piperidine Derivatives
The positioning and electronic nature of substituents on the piperidine ring critically influence molecular interactions and biological activity. Key comparisons include:
Key Findings :
- Steric and Electronic Effects : The dual fluorinated sulfonyl groups in the target compound create a rigid, electron-deficient piperidine core, which may hinder binding to targets requiring conformational flexibility (e.g., S1R ligands in ). In contrast, analogs with single sulfonyl groups (e.g., BG14714) exhibit better adaptability to hydrophobic pockets .
- Biological Implications : Compounds with bulky substituents (e.g., 2,6-difluoro groups) often show reduced off-target interactions but may compromise bioavailability. For instance, BG14714’s oxadiazole group improves metabolic stability compared to the target compound’s purely sulfonated structure .
Structural Analogues with Piperazine/Piperidine Cores
highlights the impact of replacing piperidine with piperazine in isoelectronic compounds. While the target compound retains a piperidine ring, piperazine analogs (e.g., 8-{4-[3-(cyclopentenyl)benzyl]piperazin-1-yl}-2-methoxyquinoline) exhibit distinct conformational behaviors:
- Conformational Flexibility : Piperidine rings adopt chair conformations, whereas piperazine rings (in related compounds) may favor boat-like conformations under certain conditions .
- Intermolecular Interactions : The target compound’s lack of classical hydrogen bonds (similar to compounds in ) results in weaker crystal packing forces, dominated by dispersion interactions (H⋯H contacts >65%) .
Biological Activity
1-(2,6-Difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine is a fluorinated piperidine derivative that has garnered attention due to its potential biological activities. This compound features sulfonyl groups that can enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 320.37 g/mol
- CAS Number : 60230-36-6
This compound consists of a piperidine ring substituted with two fluorinated benzenesulfonyl groups, which are known to influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly focusing on its antiviral, antibacterial, and potential anticancer properties.
Antiviral Activity
Recent studies have indicated that piperidine derivatives exhibit antiviral properties. For instance, certain analogs have shown moderate activity against viruses such as HIV-1 and Herpes Simplex Virus (HSV-1). The antiviral activity appears to correlate with the presence of specific substituents on the piperidine ring, including fluorinated aromatic groups .
| Compound | Virus Targeted | IC50 (μM) | Reference |
|---|---|---|---|
| 1-(4-fluorophenyl)-substituted | HSV-1 | 92 | |
| Benzyl derivative | CVB-2 | Moderate |
Antibacterial Activity
The compound has also been assessed for its antibacterial properties. In vitro evaluations against various bacterial strains have shown promising results, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. The structure-activity relationship suggests that the sulfonyl groups enhance the interaction with bacterial targets .
Anticancer Potential
In addition to its antiviral and antibacterial activities, the compound's potential as an anticancer agent has been explored. Studies indicate that fluorinated piperidines can exhibit antiproliferative effects on various cancer cell lines. The mechanism of action may involve interference with cellular signaling pathways or direct cytotoxic effects on tumor cells .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antiviral Screening : A study synthesized various piperidine derivatives and evaluated their antiviral activities. The results indicated that modifications to the piperidine structure significantly influenced antiviral efficacy against HIV and HSV .
- Antibacterial Evaluation : Research involving a range of piperidine derivatives demonstrated notable antibacterial effects, particularly in compounds featuring fluorinated substituents. These findings suggest a correlation between fluorination and enhanced antimicrobial activity .
- Anticancer Studies : Investigations into the antiproliferative activity of related compounds revealed that certain derivatives could inhibit cancer cell growth effectively, leading to further exploration of their mechanisms of action in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
